molecular formula C9H11ClN2O3 B12468329 Methyl 2,6-diamino-4-chloro-3-methoxybenzoate

Methyl 2,6-diamino-4-chloro-3-methoxybenzoate

Cat. No.: B12468329
M. Wt: 230.65 g/mol
InChI Key: IJMPCMRRWPUGTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,6-diamino-4-chloro-3-methoxybenzoate is an organic compound with the molecular formula C9H11ClN2O3 It is a derivative of benzoic acid and is characterized by the presence of amino, chloro, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,6-diamino-4-chloro-3-methoxybenzoate typically involves the esterification of 2,6-diamino-4-chloro-3-methoxybenzoic acid. The reaction is carried out in the presence of methanol and a suitable acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-diamino-4-chloro-3-methoxybenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The amino groups can be oxidized to nitro groups or reduced to form corresponding amines.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or thiourea in the presence of a base.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of substituted derivatives with different functional groups.

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Hydrolysis: Formation of 2,6-diamino-4-chloro-3-methoxybenzoic acid.

Scientific Research Applications

Methyl 2,6-diamino-4-chloro-3-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2,6-diamino-4-chloro-3-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,6-diamino-4-chlorobenzoate
  • Methyl 2,6-diamino-3-methoxybenzoate
  • Methyl 2,6-diamino-4-methoxybenzoate

Uniqueness

Methyl 2,6-diamino-4-chloro-3-methoxybenzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both amino and chloro groups allows for diverse chemical modifications, while the methoxy group enhances its solubility and stability.

Properties

Molecular Formula

C9H11ClN2O3

Molecular Weight

230.65 g/mol

IUPAC Name

methyl 2,6-diamino-4-chloro-3-methoxybenzoate

InChI

InChI=1S/C9H11ClN2O3/c1-14-8-4(10)3-5(11)6(7(8)12)9(13)15-2/h3H,11-12H2,1-2H3

InChI Key

IJMPCMRRWPUGTP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1N)C(=O)OC)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.